molecular formula C7H7NO4 B11819780 2-(Hydroxyiminomethyl)benzene-1,3,5-triol

2-(Hydroxyiminomethyl)benzene-1,3,5-triol

Katalognummer: B11819780
Molekulargewicht: 169.13 g/mol
InChI-Schlüssel: CLAXAYPJZQMUHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyiminomethyl)benzene-1,3,5-triol typically involves the reaction of benzene-1,3,5-triol with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final product. The general reaction scheme is as follows:

  • Dissolve benzene-1,3,5-triol in a suitable solvent such as ethanol.
  • Add hydroxylamine hydrochloride to the solution.
  • Adjust the pH to acidic conditions using hydrochloric acid.
  • Heat the reaction mixture to reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydroxyiminomethyl)benzene-1,3,5-triol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Hydroxyiminomethyl)benzene-1,3,5-triol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Hydroxyiminomethyl)benzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyiminomethyl group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound’s antioxidant properties may also play a role in its biological effects by scavenging free radicals and reducing oxidative stress.

Vergleich Mit ähnlichen Verbindungen

2-(Hydroxyiminomethyl)benzene-1,3,5-triol can be compared with other similar compounds such as:

    Benzene-1,3,5-triol (Phloroglucinol): Lacks the hydroxyiminomethyl group, making it less reactive in certain chemical reactions.

    Benzene-1,2,3-triol (Pyrogallol): Has a different hydroxyl group arrangement, leading to different chemical and biological properties.

    Benzene-1,2,4-triol (Hydroxyquinol): Another isomer with distinct reactivity and applications.

Eigenschaften

Molekularformel

C7H7NO4

Molekulargewicht

169.13 g/mol

IUPAC-Name

2-(hydroxyiminomethyl)benzene-1,3,5-triol

InChI

InChI=1S/C7H7NO4/c9-4-1-6(10)5(3-8-12)7(11)2-4/h1-3,9-12H

InChI-Schlüssel

CLAXAYPJZQMUHY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1O)C=NO)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.